molecular formula C8H6F2N2O B11908199 (4,6-Difluoro-1H-indazol-3-yl)methanol

(4,6-Difluoro-1H-indazol-3-yl)methanol

Cat. No.: B11908199
M. Wt: 184.14 g/mol
InChI Key: JDMKDHSEGLTJRR-UHFFFAOYSA-N
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Description

(4,6-Difluoro-1H-indazol-3-yl)methanol is a chemical compound with the molecular formula C8H6F2N2O. It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring. The presence of fluorine atoms at positions 4 and 6 of the indazole ring enhances its chemical properties, making it a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of benzyl-substituted benzylidenehydrazine with hydrazine . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of (4,6-Difluoro-1H-indazol-3-yl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4,6-Difluoro-1H-indazol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens, alkyl, or aryl groups into the indazole ring .

Mechanism of Action

The mechanism of action of (4,6-Difluoro-1H-indazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,6-Difluoro-1H-indazol-3-yl)methanol is unique due to the presence of both fluorine atoms and the methanol group, which confer distinct chemical and biological properties. These modifications enhance its potential as a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C8H6F2N2O

Molecular Weight

184.14 g/mol

IUPAC Name

(4,6-difluoro-2H-indazol-3-yl)methanol

InChI

InChI=1S/C8H6F2N2O/c9-4-1-5(10)8-6(2-4)11-12-7(8)3-13/h1-2,13H,3H2,(H,11,12)

InChI Key

JDMKDHSEGLTJRR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)CO)F)F

Origin of Product

United States

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